molecular formula C13H16O3 B12008730 3-(Benzoyloxy)cyclohexanol

3-(Benzoyloxy)cyclohexanol

Cat. No.: B12008730
M. Wt: 220.26 g/mol
InChI Key: DQJWAUDLUKISHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzoyloxy)cyclohexanol is an organic compound that features a cyclohexane ring substituted with a hydroxyl group and a benzoyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzoyloxy)cyclohexanol can be achieved through several methods. One common approach involves the esterification of cyclohexanol with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve the same esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzoyloxy)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The benzoyloxy group can be reduced to a hydroxyl group.

    Substitution: The benzoyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanal.

    Reduction: Cyclohexanol.

    Substitution: Various substituted cyclohexanols, depending on the nucleophile used.

Scientific Research Applications

3-(Benzoyloxy)cyclohexanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Benzoyloxy)cyclohexanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the benzoyloxy group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: Lacks the benzoyloxy group, making it less hydrophobic.

    Benzoylcyclohexane: Lacks the hydroxyl group, affecting its hydrogen bonding capability.

    Cyclohexanone: Contains a ketone group instead of a hydroxyl group, altering its reactivity.

Uniqueness

3-(Benzoyloxy)cyclohexanol is unique due to the presence of both a hydroxyl group and a benzoyloxy group. This combination allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

(3-hydroxycyclohexyl) benzoate

InChI

InChI=1S/C13H16O3/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h1-3,5-6,11-12,14H,4,7-9H2

InChI Key

DQJWAUDLUKISHH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)OC(=O)C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.